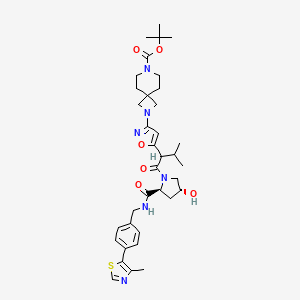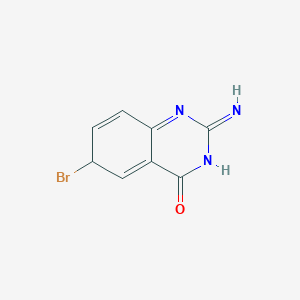
4(3H)-Quinazolinone, 2-amino-6-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-amino-6-bromo- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-amino-6-bromo- typically involves the reaction of 2-aminobenzamide with a brominating agent. One common method is the bromination of 2-aminobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 2-amino-6-bromo- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-amino-6-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazolinone derivatives.
Condensation Reactions: The amino group at the 2-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include 6-substituted quinazolinone derivatives.
Oxidation and Reduction Reactions: Products include quinazoline and dihydroquinazolinone derivatives.
Condensation Reactions: Products include Schiff bases and imines.
科学研究应用
4(3H)-Quinazolinone, 2-amino-6-bromo- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-amino-6-bromo- involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activation by endogenous adenosine. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the activation of protein kinase A (PKA) and phosphorylation of cAMP response element-binding protein (CREB) .
相似化合物的比较
Similar Compounds
- 2-Amino-6-bromo-4-fluorophenol
- 2-Amino-6-bromo-4-methoxyphenol
- 4-Amino-2-bromo-6-chlorophenol
- 4-Amino-7-bromo-6-methylquinoline
Uniqueness
4(3H)-Quinazolinone, 2-amino-6-bromo- stands out due to its unique combination of the quinazolinone core with the 2-amino and 6-bromo substituents. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC 名称 |
6-bromo-2-imino-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H,(H2,10,12,13) |
InChI 键 |
IPHIFKUDSSHRHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=N)NC(=O)C2=CC1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


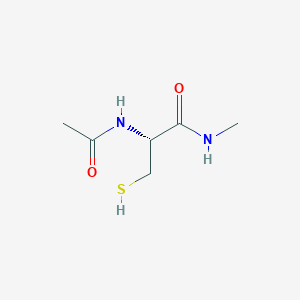
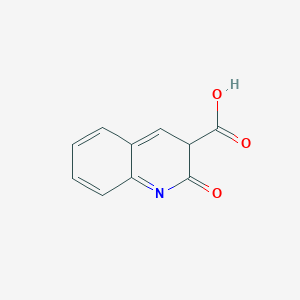
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
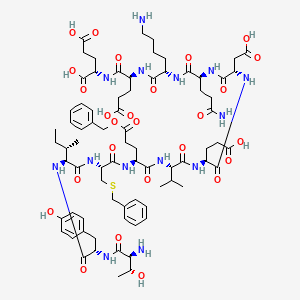
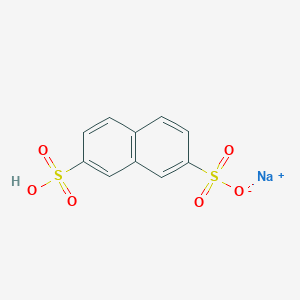



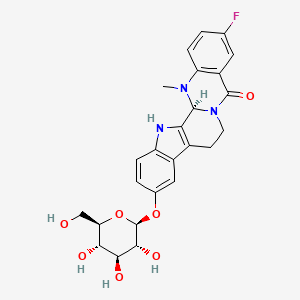
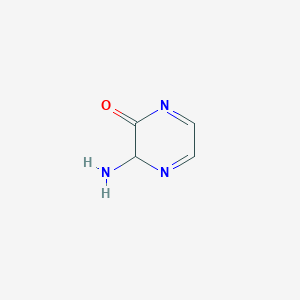
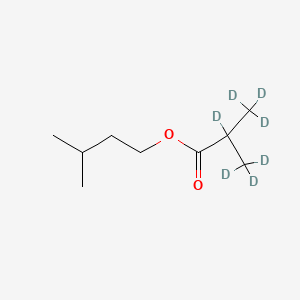
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
